molecular formula C14H22N2O B3135550 1-(3-m-Tolyloxy-propyl)-piperazine CAS No. 401802-29-7

1-(3-m-Tolyloxy-propyl)-piperazine

Cat. No.: B3135550
CAS No.: 401802-29-7
M. Wt: 234.34 g/mol
InChI Key: XQRPQFIUFGJJOQ-UHFFFAOYSA-N
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Description

1-(3-m-Tolyloxy-propyl)-piperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 3-m-tolyloxy-propyl group

Preparation Methods

The synthesis of 1-(3-m-Tolyloxy-propyl)-piperazine typically involves the reaction of piperazine with 3-m-tolyloxy-propyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

For industrial production, the process may be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The starting materials are often readily available, making the synthesis cost-effective and efficient.

Chemical Reactions Analysis

1-(3-m-Tolyloxy-propyl)-piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized by reacting with different electrophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction.

Scientific Research Applications

1-(3-m-Tolyloxy-propyl)-piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-m-Tolyloxy-propyl)-piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-m-Tolyloxy-propyl)-piperazine can be compared with other similar compounds, such as:

    2-[3-(m-Tolyloxy)propyl]aminoethanethiol sulfate: This compound has a similar tolyloxy-propyl group but differs in its overall structure and applications.

    3-[1-(3-m-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol: Another compound with a tolyloxy-propyl group, used in different research contexts.

    1-(3-m-Tolyloxy-propyl)-1H-imidazole: Shares the tolyloxy-propyl moiety but has distinct chemical properties and uses.

The uniqueness of this compound lies in its piperazine core, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-[3-(3-methylphenoxy)propyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-13-4-2-5-14(12-13)17-11-3-8-16-9-6-15-7-10-16/h2,4-5,12,15H,3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRPQFIUFGJJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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